molecular formula C9H10FN5 B4418307 N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine

N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine

Cat. No.: B4418307
M. Wt: 207.21 g/mol
InChI Key: ALVQYMWVFXFDOR-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine is a tetrazole-based compound offered for research and development purposes. Tetrazole derivatives are a significant class of nitrogen-rich heterocycles with broad applications in material science and pharmaceutical research . Specifically, structurally similar N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have demonstrated promising in vitro antibacterial and antimycobacterial activities against various standard and clinical strains, including Staphylococcus epidermidis , highlighting the tetrazole scaffold's potential in antimicrobial discovery . Furthermore, tetrazole compounds are recognized as key building blocks for the design of high energy density materials (HEDMs) due to their high nitrogen content and thermal stability, finding use in specialized industrial applications . This compound is provided exclusively for research use in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN5/c1-15-9(12-13-14-15)11-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVQYMWVFXFDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325206
Record name N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876897-25-5
Record name N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine typically involves the reaction of 2-fluorobenzylamine with 1-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the methyltetrazole ring contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-N-methylamine
  • N-methylbisfluoromodafinil

Uniqueness

N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine stands out due to its unique combination of a fluorophenyl group and a methyltetrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its stability and ability to engage in hydrogen bonding. The presence of the fluorophenyl group may enhance its lipophilicity, potentially improving its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It is believed to modulate their activity by:

  • Binding to Active Sites : The compound may inhibit specific enzymes by occupying their active sites.
  • Altering Receptor Signaling : It can interact with receptor sites, influencing signaling pathways that regulate cellular processes.

Antifungal Activity

Research has indicated that compounds with similar structures to this compound exhibit antifungal properties. A study demonstrated that tetrazole derivatives showed promising antifungal activity against various fungal strains, such as Fusarium sambucinum and Aspergillus niger .

Anticancer Potential

Compounds containing tetrazole rings have been investigated for their anticancer activities. Similar derivatives have shown effectiveness in inhibiting cancer cell proliferation, suggesting that this compound may also possess potential in oncology .

Study on Enzyme Interaction

A significant study focused on the interaction of tetrazole derivatives with lipases, revealing that these compounds could be effective in catalyzing reactions with high enantioselectivity . The study highlighted the importance of structural modifications in enhancing biological activity.

Toxicological Assessment

Toxicological evaluations are crucial for determining the safety profile of new compounds. For example, related tetrazole derivatives were assessed for mutagenicity and acute toxicity, showing no adverse effects at certain concentrations . This suggests a favorable safety profile for this compound.

Data Summary

Property Details
Chemical Structure Contains a tetrazole ring and a fluorobenzyl moiety
Biological Activities Antifungal, potential anticancer properties
Mechanism of Action Interaction with enzymes and receptors
Safety Profile No mutagenicity; slight toxicity observed at high doses

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., ²JHF splitting in aromatic protons) and methyl/tetrazole proton environments .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles to confirm regiochemistry (e.g., tetrazole N-substitution) .
  • IR spectroscopy : Detects NH stretching (~3250 cm⁻¹) and tetrazole ring vibrations (~1600 cm⁻¹) .

How does the electron-withdrawing fluorine substituent on the benzyl group influence the compound's reactivity and interaction with biological targets?

Q. Advanced

  • Electronic effects : Fluorine’s -I effect increases electrophilicity of the benzyl group, enhancing hydrogen-bonding with targets like enzyme active sites. DFT calculations (e.g., Gaussian 09) quantify charge distribution and frontier molecular orbitals to predict reactivity .
  • Biological interactions : Fluorine improves metabolic stability by reducing oxidative degradation. Comparative studies with non-fluorinated analogs show higher binding affinity to serotonin receptors (e.g., 5-HT₂A) in radioligand assays .

What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

Q. Advanced

  • Assay standardization : Use uniform cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Orthogonal validation : Combine radioligand binding (e.g., ³H-labeled assays) with functional assays (cAMP or calcium flux) to confirm activity .
  • In vivo correlation : Compare pharmacokinetic profiles (plasma half-life, bioavailability) to contextualize in vitro results .

What are the known biological targets of this compound, and what experimental approaches are used to validate these interactions?

Q. Intermediate

  • Primary targets : Serotonergic receptors (e.g., 5-HT₂A/2C) and cytochrome P450 enzymes (CYP3A4 inhibition).
  • Validation methods :
    • Competitive binding assays : Displacement of ³H-ketanserin in membrane preparations .
    • Enzyme inhibition assays : Fluorometric CYP450 screening kits to measure IC₅₀ values .
    • Molecular docking : AutoDock Vina predicts binding poses in receptor crystal structures (e.g., PDB: 6WGT) .

How can computational models predict the pharmacokinetic properties of this compound?

Q. Advanced

  • ADMET prediction : SwissADME or ADMETLab2.0 estimates logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : GROMACS simulations assess membrane penetration and stability of protein-ligand complexes over 100 ns trajectories .
  • QSAR models : Partial least squares (PLS) regression correlates structural descriptors (e.g., polar surface area) with bioavailability .

What are the challenges in achieving regioselective functionalization of the tetrazole ring in this compound?

Q. Intermediate

  • Regiochemistry control : The tetrazole’s tautomeric equilibria (1H vs. 2H forms) complicate selective substitution. Use protecting groups (e.g., SEM-Cl) to block N1 before functionalizing N5 .
  • Reaction optimization : Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity for methyl group introduction at N1 .

What in silico methods are employed to design derivatives with enhanced binding affinity?

Q. Advanced

  • Scaffold hopping : Replace the fluorophenyl group with bioisosteres (e.g., thiophene) using Schrödinger’s BioLuminate .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for ligand-receptor mutants to prioritize synthetic targets .
  • 3D-QSAR : CoMFA/CoMSIA models map electrostatic and steric fields to guide substituent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine
Reactant of Route 2
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N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine

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